molecular formula C13H18N2O2 B7540454 N-(2-ethylphenyl)-4-morpholinecarboxamide

N-(2-ethylphenyl)-4-morpholinecarboxamide

Cat. No. B7540454
M. Wt: 234.29 g/mol
InChI Key: YGRNKWCUVAGEBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-4-morpholinecarboxamide, also known as EPMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a synthetic derivative of morpholine that has been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4-morpholinecarboxamide is not fully understood. However, it has been suggested that N-(2-ethylphenyl)-4-morpholinecarboxamide exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and oxidative stress.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-4-morpholinecarboxamide has been shown to possess various biochemical and physiological effects, including:
1. Inhibition of inflammatory cytokines: N-(2-ethylphenyl)-4-morpholinecarboxamide has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
2. Induction of apoptosis: N-(2-ethylphenyl)-4-morpholinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
3. Reduction of oxidative stress: N-(2-ethylphenyl)-4-morpholinecarboxamide has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

The advantages and limitations of using N-(2-ethylphenyl)-4-morpholinecarboxamide in lab experiments are:
Advantages:
1. N-(2-ethylphenyl)-4-morpholinecarboxamide is a synthetic compound that can be easily synthesized in large quantities.
2. N-(2-ethylphenyl)-4-morpholinecarboxamide has been extensively studied for its pharmacological properties, making it a well-characterized compound.
3. N-(2-ethylphenyl)-4-morpholinecarboxamide has shown potential applications in various fields of research, making it a versatile compound.
Limitations:
1. The mechanism of action of N-(2-ethylphenyl)-4-morpholinecarboxamide is not fully understood, making it difficult to design experiments to study its effects.
2. N-(2-ethylphenyl)-4-morpholinecarboxamide has not been extensively studied for its toxicity, making it important to exercise caution when working with this compound.
3. N-(2-ethylphenyl)-4-morpholinecarboxamide may have limited solubility in some solvents, making it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-ethylphenyl)-4-morpholinecarboxamide, including:
1. Elucidating the mechanism of action of N-(2-ethylphenyl)-4-morpholinecarboxamide: Further studies are needed to fully understand the mechanism of action of N-(2-ethylphenyl)-4-morpholinecarboxamide and how it exerts its pharmacological effects.
2. Studying the toxicity of N-(2-ethylphenyl)-4-morpholinecarboxamide: Further studies are needed to determine the toxicity of N-(2-ethylphenyl)-4-morpholinecarboxamide and its potential side effects.
3. Developing new derivatives of N-(2-ethylphenyl)-4-morpholinecarboxamide: Further studies are needed to develop new derivatives of N-(2-ethylphenyl)-4-morpholinecarboxamide with improved pharmacological properties.
4. Investigating the potential use of N-(2-ethylphenyl)-4-morpholinecarboxamide in combination therapy: Further studies are needed to investigate the potential use of N-(2-ethylphenyl)-4-morpholinecarboxamide in combination with other drugs to enhance its pharmacological effects.
Conclusion:
In conclusion, N-(2-ethylphenyl)-4-morpholinecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. N-(2-ethylphenyl)-4-morpholinecarboxamide has been extensively studied for its pharmacological properties and has shown potential applications as an anti-inflammatory, anticancer, and antioxidant agent. Further studies are needed to fully understand the mechanism of action of N-(2-ethylphenyl)-4-morpholinecarboxamide, its toxicity, and its potential use in combination therapy.

Synthesis Methods

The synthesis of N-(2-ethylphenyl)-4-morpholinecarboxamide can be achieved through a multistep process that involves the reaction of 2-ethylphenylamine with ethyl chloroformate, followed by the reaction of the resulting compound with morpholine. This process yields N-(2-ethylphenyl)-4-morpholinecarboxamide as a white crystalline powder with a melting point of 110-112°C.

Scientific Research Applications

N-(2-ethylphenyl)-4-morpholinecarboxamide has been extensively studied for its pharmacological properties and has shown potential applications in various fields of research. Some of the scientific research applications of N-(2-ethylphenyl)-4-morpholinecarboxamide are:
1. Anti-inflammatory agent: N-(2-ethylphenyl)-4-morpholinecarboxamide has been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
2. Anticancer agent: N-(2-ethylphenyl)-4-morpholinecarboxamide has been shown to possess anticancer properties and has been studied for its potential use in the treatment of various types of cancer.
3. Antioxidant agent: N-(2-ethylphenyl)-4-morpholinecarboxamide has been shown to possess antioxidant properties and has been studied for its potential use in the prevention of oxidative stress-related diseases.

properties

IUPAC Name

N-(2-ethylphenyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-11-5-3-4-6-12(11)14-13(16)15-7-9-17-10-8-15/h3-6H,2,7-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRNKWCUVAGEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-4-morpholinecarboxamide

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